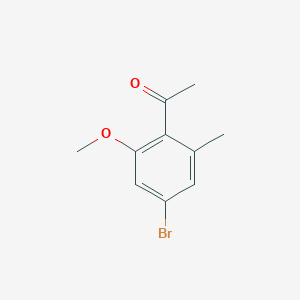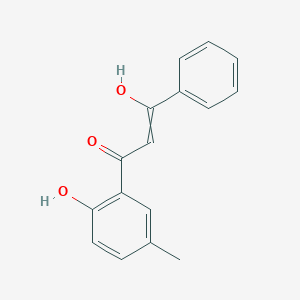![molecular formula C27H23F12O3P B15157174 1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene is a complex organophosphorus compound characterized by the presence of multiple trifluoromethyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the trifluoromethyl-substituted benzene derivatives. The key steps include:
Synthesis of Trifluoromethyl-Substituted Benzene:
Phosphonoylation: The trifluoromethyl-substituted benzene is then reacted with a phosphonoylating agent under controlled conditions to introduce the phosphonoyl group.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonoyl derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more trifluoromethyl groups.
Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The phosphonoyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Lacks the phosphonoyl group, making it less versatile in certain chemical reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains a bromine atom, which can be used for further functionalization through substitution reactions.
The uniqueness of 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene lies in its combination of trifluoromethyl and phosphonoyl groups, providing a distinct set of chemical properties and reactivity.
Propriétés
Formule moléculaire |
C27H23F12O3P |
|---|---|
Poids moléculaire |
654.4 g/mol |
Nom IUPAC |
[1-[3,5-bis(trifluoromethyl)phenyl]-2-[1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]phosphonic acid |
InChI |
InChI=1S/C27H23F12O3P/c1-22(2)15-4-3-14(23(22,12-15)16-7-19(26(34,35)36)10-20(8-16)27(37,38)39)11-21(43(40,41)42)13-5-17(24(28,29)30)9-18(6-13)25(31,32)33/h3,5-10,15,21H,4,11-12H2,1-2H3,(H2,40,41,42) |
Clé InChI |
LNEPCWJDHNOHNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1(C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)P(=O)(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
![1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)
![N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B15157125.png)



![7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B15157139.png)
![methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B15157144.png)


![2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15157166.png)


